2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(3-METHYLPIPERIDINO)-1-PROPANONE
Overview
Description
2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(3-METHYLPIPERIDINO)-1-PROPANONE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups
Preparation Methods
The synthesis of 2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(3-METHYLPIPERIDINO)-1-PROPANONE typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common synthetic route involves the reaction of 4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazole with 3-methylpiperidine in the presence of a suitable coupling agent. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran .
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions to improve yield and purity, and employing continuous flow techniques to enhance efficiency .
Chemical Reactions Analysis
2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(3-METHYLPIPERIDINO)-1-PROPANONE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(3-METHYLPIPERIDINO)-1-PROPANONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool in the study of biological processes and interactions.
Industry: The compound is used in the development of new materials and in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(3-METHYLPIPERIDINO)-1-PROPANONE involves its interaction with specific molecular targets and pathways. The bromine, methyl, and trifluoromethyl groups on the pyrazole ring contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(3-METHYLPIPERIDINO)-1-PROPANONE can be compared with similar compounds such as:
- 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole
- 1,3-bis(trifluoromethyl)-5-bromobenzene
- 2-bromo-3,3,3-trifluoropropene
These compounds share structural similarities but differ in their specific functional groups and overall reactivity
Properties
IUPAC Name |
2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(3-methylpiperidin-1-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrF3N3O/c1-8-5-4-6-20(7-8)13(22)10(3)21-9(2)11(15)12(19-21)14(16,17)18/h8,10H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIMXSNUCKQBAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C(C)N2C(=C(C(=N2)C(F)(F)F)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrF3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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